molecular formula C7H6N2S B1645233 4-ethynyl-2-methylsulfanylpyrimidine

4-ethynyl-2-methylsulfanylpyrimidine

Cat. No.: B1645233
M. Wt: 150.2 g/mol
InChI Key: ZQPNFOFVPZSCAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethynyl-2-methylsulfanylpyrimidine is an organic compound with the molecular formula C7H6N2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of an ethynyl group at the 4-position and a methylthio group at the 2-position makes this compound unique and of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynyl-2-methylsulfanylpyrimidine typically involves the reaction of 2-methylthio-4-pyrimidone with ethynylating agents under specific conditions. One common method includes the use of ethynyl magnesium bromide in the presence of a palladium catalyst to facilitate the coupling reaction.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to ensure higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-ethynyl-2-methylsulfanylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alkenyl or alkyl derivatives.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often facilitated by a base such as sodium hydride (NaH).

Major Products:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenyl or alkyl derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-ethynyl-2-methylsulfanylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-ethynyl-2-methylsulfanylpyrimidine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the methylthio group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-Methyl-2-(methylthio)pyrimidine
  • 2-Methylthio-4-pyrimidone
  • 4-Ethynylpyrimidine

Comparison: 4-ethynyl-2-methylsulfanylpyrimidine is unique due to the presence of both an ethynyl and a methylthio group, which confer distinct chemical reactivity and biological activity. Compared to 4-Methyl-2-(methylthio)pyrimidine, the ethynyl group in this compound provides additional sites for chemical modification and potential biological interactions .

Properties

Molecular Formula

C7H6N2S

Molecular Weight

150.2 g/mol

IUPAC Name

4-ethynyl-2-methylsulfanylpyrimidine

InChI

InChI=1S/C7H6N2S/c1-3-6-4-5-8-7(9-6)10-2/h1,4-5H,2H3

InChI Key

ZQPNFOFVPZSCAR-UHFFFAOYSA-N

SMILES

CSC1=NC=CC(=N1)C#C

Canonical SMILES

CSC1=NC=CC(=N1)C#C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of Pd(PPh3).CH2Cl2 (22 mg, 0.031 mmol) and PPh3 (17 mg, 0.065 mmol) in THF (200 mL), TEA (300 mL), and 4-Chloro-2-methylsulfanyl-pyrimidine (1.0 g, 6.75 mmol, 1 eq.) were added under argon. CuI (13 mg, 0.065 mmol) and trimethylsilylacetylene (725 mg, 7.25 mmol, 1.1 eq) were then added sequentially. The reaction mixture was heated at reflux for 8 h and cooled to rt. The precipitate was filtered off and washed with AcOEt. The filtrate solution was concentrated and the residue was diluted with DCM and 3 g of silica gel. The solvent was removed and the residue was loaded on silica column. The product was eluted with 10% AcOEt/hexanes to provide the desilylated product (540 mg, 3.6 mmol, 53%).
[Compound]
Name
Pd(PPh3)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
725 mg
Type
reactant
Reaction Step Two
Name
CuI
Quantity
13 mg
Type
catalyst
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
[Compound]
Name
TEA
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
22 mg
Type
catalyst
Reaction Step Three
Name
Quantity
17 mg
Type
catalyst
Reaction Step Three
Yield
53%

Synthesis routes and methods II

Procedure details

4-Iodo-2-(methylsulfanyl)pyrimidine (2.0 g, 8.1 mmol) was dissolved in anhydrous tetrahydrofuran (50 mL). To this solution was added triethylamine (1.4 mL, 10.1 mmol), copper (I) iodide (80 mg, 0.4 mmol) and dichlorobis(triphenylphosphine) palladium (II) (140 mg, 0.24 mmol). (Trimethylsilyl)acetylene (1.4 mL, 10.1 mmol) was added dropwise to the resulting solution. After the addition of (trimethylsilyl)acetylene was complete the reaction was stirred at room temperature for 2 hours. Hexane was added to the reaction mixture and the mixture was filtered to remove precipitates. The solution was concentrated to give a syrup, that was purified by silica gel chromatography (1:1 ethyl acetate:hexane) to give 1.76 g (99%) of 2-(methylsulfanyl)-4-[(trimethylsilyl)ethynyl]pyrimidine. 2-(Methylsulfanyl)-4-[(trimethylsilyl)ethynyl]pyrimidine (1.76 g, 8.0 mmol) was dissolved in methanol (60 mL). To this solution was added potassium fluoride (467 mg, 8.0 mmol) and the resulting mixture stirred at room temperature for 5 minutes. The solution was concentrated and ethyl acetate and water were added. The phases were separated and the aqueous phase extracted with additional ethyl acetate. The organics were combined, dried over magnesium sulfate, filtered and concentrated to give 1.0 g (83%) of 4-ethynyl-2-(methylsulfanyl)pyrimidine as a white solid. 1H NMR (CDCl3): δ 8.51 (d, 1H), 7.06 (d, 1H), 3.34 (s, 1H), 2.56 (s, 3H); MS m/z 151 (M+1).
Name
2-(Methylsulfanyl)-4-[(trimethylsilyl)ethynyl]pyrimidine
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
467 mg
Type
reactant
Reaction Step Two

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